molecular formula C11H20Br2N2 B1522828 (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide CAS No. 1258650-48-4

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide

Cat. No.: B1522828
CAS No.: 1258650-48-4
M. Wt: 340.1 g/mol
InChI Key: MQCURSYRCGFTGN-UHFFFAOYSA-N
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Description

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a chemical compound with the molecular formula C11H19BrN2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide typically involves the reaction of 3-amino-1-phenylpropylamine with dimethylamine in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrobromide salt. The process involves:

  • Dissolving 3-amino-1-phenylpropylamine in an appropriate solvent such as ethanol.
  • Adding dimethylamine to the solution.
  • Introducing hydrobromic acid to the reaction mixture to form the dihydrobromide salt.
  • Isolating the product through filtration and recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds and as a precursor in drug synthesis.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

    Enzyme Inhibition: It can inhibit enzyme activity by binding to the active site or allosteric sites, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-1-phenylpropyl)dimethylamine hydrochloride
  • (3-Amino-1-phenylpropyl)dimethylamine sulfate
  • (3-Amino-1-phenylpropyl)dimethylamine phosphate

Uniqueness

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is unique due to its specific reactivity and stability compared to its analogs. The dihydrobromide salt form provides distinct solubility and stability characteristics, making it suitable for specific applications where other salts may not be as effective.

Properties

IUPAC Name

N,N-dimethyl-1-phenylpropane-1,3-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2BrH/c1-13(2)11(8-9-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCURSYRCGFTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCN)C1=CC=CC=C1.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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